2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide is a chiral compound with potential applications in various fields of scientific research. This compound features a bromobenzyl group, an isopropyl group, and an amino group attached to a propanamide backbone. The presence of the chiral center at the amino group makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzylamine and (S)-2-amino-N-isopropylpropanamide.
Coupling Reaction: The key step involves the coupling of 3-bromobenzylamine with (S)-2-amino-N-isopropylpropanamide under suitable reaction conditions. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide.
N-(3-Bromobenzyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
(S)-2-Amino-N-benzyl-N-isopropylpropanamide: Lacks the bromine atom on the benzyl group.
Uniqueness
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with its non-brominated analogs. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C13H19BrN2O |
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Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3 |
InChI Key |
BVWLQXYGYKBWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N |
Origin of Product |
United States |
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